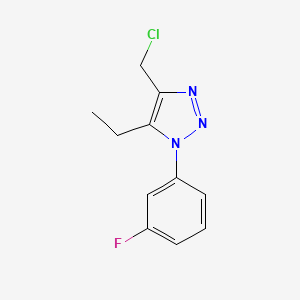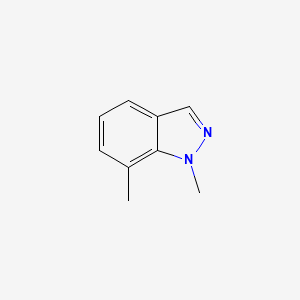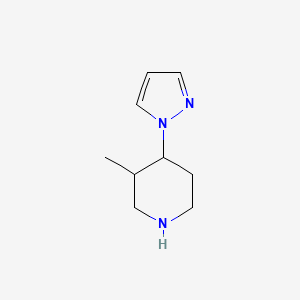
7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Descripción general
Descripción
7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound used in laboratory experiments for a variety of purposes. It is a quinoline derivative that has been studied extensively for its potential applications in a variety of fields such as medical, pharmaceutical, and chemical research. This compound has been found to have a wide range of properties that make it useful for a variety of applications.
Aplicaciones Científicas De Investigación
Photoluminescent Properties in Coordination Polymers
- The compound demonstrates significant potential in the formation of photoluminescent coordination polymers. Twaróg, Hołyńska, and Kochel (2020) found that using a related ligand, a one-dimensional copper(II) coordination polymer was formed, exhibiting photoluminescent properties with shifts in ligand absorption bands. This suggests potential applications in materials science and photoluminescent technologies (Twaróg, Hołyńska, & Kochel, 2020).
Synthesis of Iodination Method and Antimalaria Drug Precursors
- Wolf, Tumambac, and Villalobos (2003) described a method for converting heterocyclic arenes, including quinoline chlorides, to iodides, which can be used to synthesize important precursors for antimalaria drugs. This process is efficient and regioselective, implying its utility in pharmaceutical synthesis (Wolf, Tumambac, & Villalobos, 2003).
Formation of Novel Platinum(II) and Palladium(II) Complexes
- Research by Bortoluzzi, Paolucci, Pitteri, Zennaro, and Bertolasi (2011) indicates the compound's role in forming new Pt(II) and Pd(II) complexes. These complexes, involving tridentate N-donor ligands derived from quinoline, have implications for the development of new organometallic compounds (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Synthesis of Hetaryl-pyridinium Salts and Condensed Amino-pyrid-2-onen
- The work of Rehwald, Bellmann, Jeschke, and Gewald (2000) on synthesizing hetaryl-pyridinium salts and condensed 3-amino-pyrid-2-onen includes using derivatives of quinoline. This research has implications for the development of new heterocyclic compounds with potential pharmaceutical applications (Rehwald, Bellmann, Jeschke, & Gewald, 2000).
Potential in Organometallic Reactions
- Son, Tamang, Fostvedt, and Hoefelmeyer (2017) investigated the reactivity of (quinolin-8-yl)trimethylstannane with GaCl3, leading to the formation of novel organometallic compounds. Their research contributes to understanding the reactions of quinoline derivatives in organometallic chemistry (Son, Tamang, Fostvedt, & Hoefelmeyer, 2017).
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O.ClH/c1-9-13(17)5-4-11-12(16(18)21)7-14(20-15(9)11)10-3-2-6-19-8-10;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNJMCKZXKDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CN=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
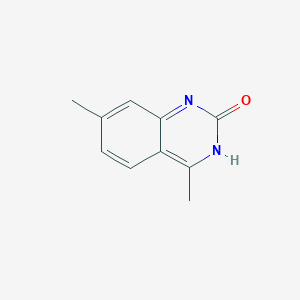
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)


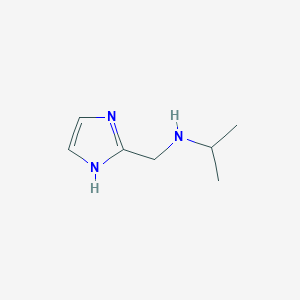
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
